Cephalosporin

antimicrobial susceptibility Streptococcus pneumoniae beta-lactam resistance

Cephalosporin (CAS 11111-12-9) is the foundational β-lactam core yielding over 60 clinically deployed antibiotics across five generations. Its 7-aminocephalosporanic acid nucleus delivers quantifiably superior Gram-negative coverage and β-lactamase stability compared to penicillins. For high-resistance settings, later-generation cephalosporins achieve 4-8× lower MIC₉₀ against resistant S. pneumoniae, ensuring pharmacodynamic target attainment (fT>MIC >50%). With <5% cross-reactivity in penicillin-allergic populations for advanced generations, these APIs directly reduce reliance on carbapenems and vancomycin. Ceftriaxone-type candidates with 8–10 h half-lives enable once-daily OPAT administration, cutting nursing visits and total care costs. Procure analytically certified, high-purity cephalosporin intermediates and APIs to support antimicrobial stewardship and formulary resilience.

Molecular Formula C15H21N3O7S
Molecular Weight 387.4 g/mol
Cat. No. B10832234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephalosporin
Molecular FormulaC15H21N3O7S
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CCCCC(C(=O)O)N
InChIInChI=1S/C15H21N3O7S/c1-7-6-26-12(18-10(7)14(22)23)11(15(24)25)17-9(19)5-3-2-4-8(16)13(20)21/h8,11-12H,1-6,16H2,(H,17,19)(H,20,21)(H,22,23)(H,24,25)/t8-,11+,12-/m1/s1
InChIKeyJGKXEMYIHDYWCZ-JFUSQASVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephalosporin Antibiotics: Core Characteristics and Clinical Position


Cephalosporins are a major class of beta-lactam antibiotics characterized by a 7-aminocephalosporanic acid nucleus, with over 60 agents in clinical use globally [1]. They are classified into five generations based on their antimicrobial spectrum and resistance to beta-lactamases. Cephalosporins exhibit time-dependent bactericidal activity by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, with most members possessing a plasma elimination half-life of 1-2 hours in patients with normal renal function [2]. Their structural distinction from penicillins (6-aminopenicillanic acid nucleus) confers a unique balance of Gram-negative activity and beta-lactamase stability that has made them foundational in the management of community-acquired and healthcare-associated infections.

Cephalosporin Selection: Why In-Class Substitution Without Comparative Data Leads to Clinical Failure


Within the beta-lactam class, cephalosporins are not interchangeable with penicillins or carbapenems due to quantifiable differences in beta-lactamase stability, target affinity (PBP binding), and cross-allergenicity profiles. For instance, penicillinase-stable penicillins demonstrate greater stability to staphylococcal beta-lactamase than cephalosporins [1], while third-generation cephalosporins exhibit significantly lower cross-reactivity in penicillin-allergic patients (<5%) compared to first-generation agents [2]. Carbapenems generally offer superior activity against penicillin-resistant Streptococcus pneumoniae (PRSP), with MIC values 4-16 fold lower than cephalosporins [3]. These differentials demand evidence-based selection rather than generic substitution in both clinical formulary decisions and antimicrobial stewardship programs.

Cephalosporin Antibiotics: Quantitative Differentiation Evidence Against Penicillins and Carbapenems


Enhanced Activity Against Penicillin-Resistant Streptococcus pneumoniae: Cephalosporins vs Penicillin

In vitro susceptibility testing of 68 S. pneumoniae strains (24 penicillin-resistant, 23 intermediate, 21 susceptible) demonstrated that third-generation cephalosporins cefotaxime and ceftriaxone exhibited 4- to 8-fold superior activity against penicillin-resistant isolates compared to penicillin itself [1]. On the basis of MIC90 values, cefotaxime and ceftriaxone were 8-fold and 4-fold more active than penicillin, respectively, against the penicillin-resistant cohort.

antimicrobial susceptibility Streptococcus pneumoniae beta-lactam resistance

Differential Stability to Staphylococcal Beta-Lactamase: Penicillins vs Cephalosporins

Comparative enzymatic hydrolysis assays reveal that penicillinase-stable penicillins (methicillin, cloxacillin, dicloxacillin) exhibit greater stability to staphylococcal beta-lactamase than cephalosporins [1]. The relative stability ranking was: methicillin > cloxacillin = dicloxacillin = flucloxacillin > oxacillin = cephalothin = cephradine = cephalexin > cephazolin = cephaloridine.

beta-lactamase stability Staphylococcus aureus penicillinase

Significantly Lower Cross-Reactivity in Penicillin-Allergic Patients: Cephalosporins vs Penicillins

Recent prospective studies and meta-analyses demonstrate that the rate of cross-reactivity between penicillins and cephalosporins in patients with IgE-mediated penicillin allergy is <5% [1], a stark contrast to earlier retrospective estimates exceeding 30% [2]. This reduced cross-reactivity is particularly pronounced with second- and third-generation cephalosporins, for which cross-allergy is considered negligible [3].

drug allergy cross-reactivity beta-lactam hypersensitivity

Extended Elimination Half-Life: Ceftriaxone vs Standard Beta-Lactams

Among beta-lactam antibiotics, ceftriaxone exhibits an exceptionally prolonged elimination half-life (t1/2) of 8-10 hours in patients with normal renal function [1], compared to the 1-2 hour half-life typical of most penicillins and cephalosporins.

pharmacokinetics half-life ceftriaxone

Superior Bactericidal Activity of Carbapenems vs Cephalosporins Against Penicillin-Resistant S. pneumoniae

In a comparative in vitro study of 200 S. pneumoniae isolates, the bactericidal activity of carbapenems (biapenem, meropenem, imipenem, panipenem) against two penicillin-resistant strains was significantly higher than that of cephalosporins [1]. Scanning electron microscopy revealed that carbapenems induced rapid cell lysis near the septum, whereas cefotaxime caused filamentous cell formation with minimal lysis, indicating distinct mechanisms of cell death.

carbapenem cephalosporin PRSP bactericidal activity

Cephalosporin Susceptibility in Beta-Lactamase-Producing Clostridium clostridioforme: Penicillins vs Cephalosporins

In a beta-lactamase-producing strain of Clostridium clostridioforme, MICs of penicillins (64-512 mg/L) were markedly higher than those of cephalosporins (8-128 mg/L) [1]. The strain remained susceptible to cefoxitin (MIC 8 mg/L) and imipenem (MIC 1 mg/L).

anaerobic bacteria beta-lactamase Clostridium

Cephalosporin Antibiotics: High-Value Procurement and Research Application Scenarios


Empiric Therapy of Community-Acquired Pneumonia in Regions with Penicillin-Resistant S. pneumoniae

In settings where penicillin-resistant S. pneumoniae prevalence exceeds 20%, third-generation cephalosporins (cefotaxime or ceftriaxone) are preferred over penicillin due to 4- to 8-fold lower MIC90 values against resistant isolates [1]. This potency advantage ensures a higher probability of pharmacodynamic target attainment (fT>MIC >50%) and reduces the risk of clinical failure. Procurement decisions should prioritize these agents for pneumonia treatment guidelines in high-resistance areas.

Antimicrobial Stewardship: Safe Use of Cephalosporins in Penicillin-Allergic Patients

Based on prospective evidence demonstrating <5% cross-reactivity with penicillins [2], second- and third-generation cephalosporins can be safely administered to many penicillin-allergic patients, particularly when the culprit penicillin lacks identical side chains [3]. This application reduces the need for broader-spectrum alternatives like carbapenems or vancomycin, directly supporting antimicrobial stewardship goals and reducing healthcare costs. Formulary inclusion should highlight this safety advantage in allergy-documented populations.

Outpatient Parenteral Antimicrobial Therapy (OPAT) with Ceftriaxone

Ceftriaxone's extended elimination half-life of 8-10 hours [4] enables once-daily dosing, making it the beta-lactam of choice for OPAT programs. This pharmacokinetic property reduces nursing visits, lowers total cost of care, and improves patient adherence compared to agents requiring multiple daily doses. Procurement contracts should account for the operational savings associated with once-daily administration in ambulatory care settings.

Carbapenem-Sparing Strategies in ESBL-Producing Enterobacteriaceae Infections

For infections caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae that remain susceptible to certain cephalosporins (e.g., cefepime), cephalosporins may serve as carbapenem-sparing options [5]. Given the lower MICs of carbapenems against PRSP and other resistant pathogens [6], cephalosporins should be reserved for cases where in vitro susceptibility is confirmed, thereby preserving carbapenem activity for confirmed multidrug-resistant infections.

Technical Documentation Hub

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42 linked technical documents
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